![molecular formula C8H18Cl2N2 B11891119 1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
1,7-Diaza-spiro[4.5]decane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 1,7-diaza-spiro[4.5]décane est un composé chimique connu pour sa structure spirocyclique unique, qui se compose d'un système bicyclique avec des atomes d'azote aux positions 1 et 7. Ce composé est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique en raison de ses propriétés et de sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dihydrochlorure de 1,7-diaza-spiro[4.5]décane peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la N-tertbutyloxycarbonyl-1,7-diaza-2-oxygène-spirale [4,5] avec du tétrahydrofurane anhydre . Une autre méthode comprend l'utilisation de yn-en-ynes non activés réagissant avec des halogénures d'aryle substitués en présence d'acétate de palladium et de triphénylphosphine pour former la structure spirocyclique .
Méthodes de production industrielle : La production industrielle de dihydrochlorure de 1,7-diaza-spiro[4.5]décane implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Les détails spécifiques des méthodes industrielles sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions : Le dihydrochlorure de 1,7-diaza-spiro[4.5]décane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut participer à des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les conditions des réactions de substitution varient en fonction du produit souhaité mais peuvent inclure l'utilisation d'halogénures ou d'autres nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou d'autres formes réduites.
Applications de la recherche scientifique
Le dihydrochlorure de 1,7-diaza-spiro[4.5]décane a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Investigated for its potential biological activity and interactions with biomolecules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 1,7-diaza-spiro[4.5]décane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le mécanisme exact peut varier en fonction du contexte de son utilisation. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, influençant les voies biochimiques et les processus cellulaires.
Composés similaires :
7-Boc-1-Cbz-1,7-diaza-spiro[4.5]décane : Un composé spirocyclique similaire avec des groupes protecteurs.
Chlorhydrate de 1-Cbz-1,7-diaza-spiro[4.5]décane : Un autre composé apparenté avec une structure de base similaire.
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]décane : Un composé avec un schéma de substitution différent.
Unicité : Le dihydrochlorure de 1,7-diaza-spiro[4.5]décane est unique en raison de sa structure spirocyclique spécifique et de la présence de deux atomes d'azote, qui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1,7-Diaza-spiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7-Diaza-spiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
7-Boc-1-Cbz-1,7-diaza-spiro[4.5]decane: A similar spirocyclic compound with protective groups.
1-Cbz-1,7-diaza-spiro[4.5]decane hydrochloride: Another related compound with a similar core structure.
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: A compound with a different substitution pattern.
Uniqueness: 1,7-Diaza-spiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-8(7-9-5-1)4-2-6-10-8;;/h9-10H,1-7H2;2*1H |
Clé InChI |
OXPHUJQYOOGWPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2)CNC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



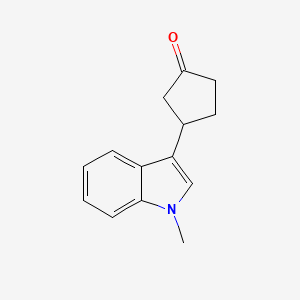




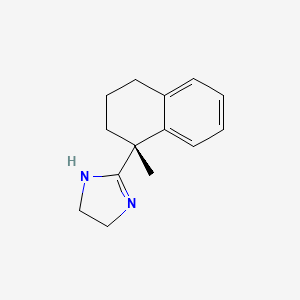
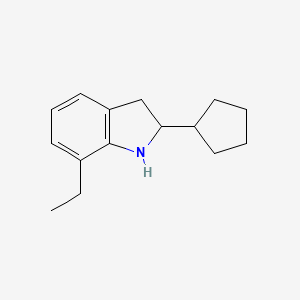
![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)
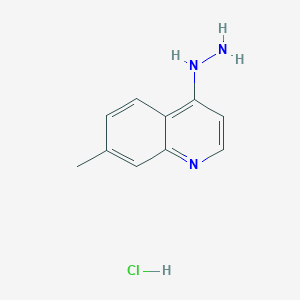
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
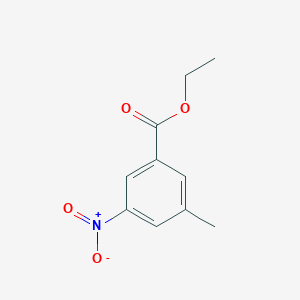
![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
